molecular formula C15H17ClN6O B2357045 N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896004-86-7

N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2357045
CAS No.: 896004-86-7
M. Wt: 332.79
InChI Key: AADWHMOYFNGZBS-UHFFFAOYSA-N
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Description

N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C15H17ClN6O and its molecular weight is 332.79. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N4-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a protein that plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death . Aberrant catalytic activity of EGFR-TK, caused by mutation or over-expression, influences numerous pathological diseases, including cancer .

Mode of Action

This compound interacts with EGFR-TK, inhibiting its activity . The enzymatic assessment of similar compounds against EGFR-TK showed significant inhibitory activities . This inhibition disrupts the normal function of the EGFR-TK, leading to changes in the cellular activities it controls.

Biochemical Pathways

The inhibition of EGFR-TK affects several biochemical pathways. EGFR-TK is part of the trans-membrane growth factor receptor PTK family, which includes HER2, HER1 (EGFR), HER3, and HER4 . The inhibition of EGFR-TK can therefore impact the signaling pathways of these other receptors, leading to downstream effects such as the disruption of cell growth and differentiation .

Pharmacokinetics

The compound’s ability to inhibit p-glycoprotein , a protein that pumps foreign substances out of cells, suggests it may have good bioavailability. P-glycoprotein inhibition can increase the absorption and distribution of a drug, enhancing its therapeutic effect .

Result of Action

The result of the compound’s action is a broad-spectrum cytotoxic activity against cancer cell lines . For instance, similar compounds have shown cytotoxicity against DOX/MDA-MB-468 with IC 50 values of 0.267 and 0.844 μM, respectively . Additionally, one of the compounds was found to induce cell cycle arrest at the S phase, increasing the percentage of apoptotic cells in a time-dependent manner .

Properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6O/c1-22-14-12(9-18-22)13(19-11-5-3-10(16)4-6-11)20-15(21-14)17-7-8-23-2/h3-6,9H,7-8H2,1-2H3,(H2,17,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADWHMOYFNGZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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